[4-(3-BROMOBENZYL)PIPERAZINO][1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE
Overview
Description
[4-(3-BROMOBENZYL)PIPERAZINO][1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thieno[2,3-c]pyrazole core, a trifluoromethyl group, and a piperazine moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-BROMOBENZYL)PIPERAZINO][1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE typically involves multiple steps:
Formation of the Thieno[2,3-c]pyrazole Core: This can be achieved through a cyclocondensation reaction between a suitable hydrazine and a carbonyl compound, such as 1,3-dicarbonyl compounds or β-enaminones.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group into the thieno[2,3-c]pyrazole core.
Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can be performed on the bromobenzyl group to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine atom on the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential as therapeutic agents. The presence of the trifluoromethyl group often enhances the biological activity of these derivatives.
Medicine
Medicinal chemistry research focuses on the potential of this compound and its derivatives as drug candidates. Studies have shown that compounds with similar structures exhibit antimicrobial, anticancer, and anti-inflammatory properties .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of [4-(3-BROMOBENZYL)PIPERAZINO][1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors in the body, while the trifluoromethyl group enhances the compound’s binding affinity and metabolic stability . The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole: Shares the pyrazole core and trifluoromethyl group but lacks the piperazine moiety.
3-Bromobenzylpiperazine: Contains the piperazine and bromobenzyl groups but lacks the pyrazole core.
Trifluoromethylthieno[2,3-c]pyrazole: Similar core structure but without the piperazine and bromobenzyl groups.
Uniqueness
The uniqueness of [4-(3-BROMOBENZYL)PIPERAZINO][1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability, while the piperazine moiety allows for interactions with a wide range of biological targets .
Properties
IUPAC Name |
[4-[(3-bromophenyl)methyl]piperazin-1-yl]-[1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrF3N4OS/c25-17-6-4-5-16(13-17)15-30-9-11-31(12-10-30)22(33)20-14-19-21(24(26,27)28)29-32(23(19)34-20)18-7-2-1-3-8-18/h1-8,13-14H,9-12,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHYZEAQHLDUIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)C3=CC4=C(S3)N(N=C4C(F)(F)F)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrF3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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